molecular formula C7H15Cl2NO4S B12748668 Ethanol, 2-((bis(2-chloroethyl)amino)oxy)-, methanesulfonate CAS No. 92277-41-3

Ethanol, 2-((bis(2-chloroethyl)amino)oxy)-, methanesulfonate

Cat. No.: B12748668
CAS No.: 92277-41-3
M. Wt: 280.17 g/mol
InChI Key: RRIKBKDREONKNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and applications.

    3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.

Properties

CAS No.

92277-41-3

Molecular Formula

C7H15Cl2NO4S

Molecular Weight

280.17 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminooxy]ethyl methanesulfonate

InChI

InChI=1S/C7H15Cl2NO4S/c1-15(11,12)14-7-6-13-10(4-2-8)5-3-9/h2-7H2,1H3

InChI Key

RRIKBKDREONKNX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCON(CCCl)CCCl

Origin of Product

United States

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